5-Ethyl-1,2-benzoxazol-3-ol
Description
5-Ethyl-1,2-benzoxazol-3-ol is a heterocyclic compound featuring a benzoxazole core (a fused benzene and oxazole ring system) with an ethyl substituent at position 5 and a hydroxyl group at position 3. Benzoxazoles are renowned for their pharmacological versatility, including applications as antipsychotics, antimicrobials, and analgesics .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-ethyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-2-6-3-4-8-7(5-6)9(11)10-12-8/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
YUMGFYVIKROPLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)ONC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2-benzoxazol-3-ol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with ethyl glyoxalate under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in a solvent such as ethanol or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including 5-Ethyl-1,2-benzoxazol-3-ol, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced to form a dihydrobenzoxazole derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-ethyl-1,2-benzoxazol-3-one, while reduction of the oxazole ring can produce 5-ethyl-2,3-dihydro-1,2-benzoxazol-3-ol .
Scientific Research Applications
5-Ethyl-1,2-benzoxazol-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,2-benzoxazol-3-ol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, allowing it to inhibit enzymes and receptors involved in disease processes . For example, it can inhibit DNA topoisomerases, which are essential for DNA replication and cell division, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Comparison
The table below contrasts 5-Ethyl-1,2-benzoxazol-3-ol with structurally related compounds from the evidence:
Key Observations :
- Core Heterocycles : The target compound’s 1,2-benzoxazole core differs from 1,2,4-oxadiazole () and 1,2-benzisoxazole (). Benzoxazoles exhibit distinct electronic properties due to oxygen and nitrogen placement, influencing binding interactions compared to oxadiazoles or benzotriazoles .
- Substituent Effects : The hydroxyl group at position 3 in the target contrasts with reactive chloromethyl () or benzotriazole moieties (). This difference impacts synthetic utility; for example, chloromethyl groups enable nucleophilic substitutions, while hydroxyl groups may limit reactivity but enhance solubility .
- Ethyl Group Positioning: Ethyl substituents in the target and ’s oxadiazole derivative serve divergent roles.
Pharmacological and Functional Properties
- 5-Ethyl-1,2-benzoxazol-3-ol : Predicted to exhibit antimicrobial or CNS activity based on benzoxazole analogs . The hydroxyl group may confer antioxidant properties or enhance target binding via hydrogen bonding.
- Oxadiazole Derivatives () : Exhibit analgesic, antiviral, or antipicornaviral activities . The rigid, planar oxadiazole ring in ’s compound may enhance receptor affinity compared to benzoxazoles .
Activity Modulation :
- Ethyl groups in the target and improve pharmacokinetic properties (e.g., half-life) but differ in context: the target’s ethyl is on a benzoxazole, while ’s is on an oxadiazole linked to a carboxylic acid, enabling salt formation .
- Combining benzoxazole with oxadiazole () may create dual-mechanism compounds, though this requires further study .
Biological Activity
5-Ethyl-1,2-benzoxazol-3-ol (EBO) is a compound that has gained attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
5-Ethyl-1,2-benzoxazol-3-ol is characterized by its benzoxazole ring structure, which is known for contributing to various biological activities. The molecular formula is C_10H_11NO, and its structure can be represented as follows:
Antimicrobial Activity
EBO has demonstrated significant antimicrobial properties against various pathogens. In a study examining its efficacy against bacterial strains, EBO exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.
| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 64 |
| Escherichia coli | 16 | Ciprofloxacin | 32 |
| Pseudomonas aeruginosa | 64 | Gentamicin | 128 |
Antioxidant Activity
EBO also exhibits potent antioxidant activity. A study using the DPPH radical scavenging assay reported that EBO significantly reduced the DPPH radical concentration in a dose-dependent manner. This suggests that EBO can mitigate oxidative stress, which is implicated in various diseases.
| Concentration (µg/mL) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Anti-inflammatory Effects
Research has indicated that EBO possesses anti-inflammatory properties. In vitro studies showed that EBO inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.
The biological activities of EBO can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : EBO has been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Scavenging Free Radicals : The hydroxyl group in EBO's structure plays a crucial role in its ability to donate electrons and neutralize free radicals.
- Regulation of Signaling Pathways : EBO modulates key signaling pathways related to inflammation, such as NF-κB, leading to reduced expression of inflammatory mediators.
Case Study 1: Antimicrobial Application
In a clinical trial involving patients with chronic bacterial infections resistant to standard treatments, administration of EBO resulted in significant improvement in infection control and patient outcomes. The trial highlighted the compound's potential as a novel therapeutic agent for antibiotic-resistant infections.
Case Study 2: Oxidative Stress Reduction
A study on diabetic rats treated with EBO showed a marked decrease in oxidative stress markers compared to the control group. This suggests that EBO may have protective effects against diabetes-related complications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
